

Unraveling the Molecular Target of M190S: A Technical Guide

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Compound of Interest		
Compound Name:	M190S	
Cat. No.:	B12380032	Get Quote

Executive Summary

The query "what is the molecular target of **M190S**" suggests a potential misunderstanding of standard biological nomenclature. "**M190S**" designates a specific mutation in a protein, where the amino acid Methionine (M) at position 190 has been substituted with Serine (S). It is not, in itself, a drug or a molecule with a target. The functional impact and therapeutic relevance of an **M190S** mutation are entirely dependent on the protein in which it occurs.

Extensive searches of scientific literature have not revealed a prominent or well-characterized **M190S** mutation within a known drug target that is widely referred to by this designation alone. This could indicate that:

- The protein context for this mutation is missing from the query.
- This mutation is novel, rare, or not yet publicly documented.
- It is relevant in a very specific context not readily accessible through broad searches.

This technical guide will, therefore, provide a comprehensive framework for how the molecular target and implications of such a mutation would be analyzed and presented, using the well-established EGFR T790M mutation as a representative example to fulfill the structural and content requirements of the user's request.

Introduction to Protein Mutations as Drug Targets



Point mutations in proteins, such as the hypothetical **M190S**, can have profound effects on protein function, signaling pathways, and interactions with therapeutic agents. These alterations can lead to the activation of oncogenic pathways, inactivation of tumor suppressors, or the development of drug resistance. Consequently, mutant proteins themselves often become the molecular targets for next-generation therapies. Understanding the precise structural and functional consequences of a specific mutation is paramount for the rational design of effective targeted therapies.

The Molecular Target: A Hypothetical Case Study of "Protein X" with M190S Mutation

To illustrate the required analysis, we will consider a hypothetical scenario where the **M190S** mutation occurs in "Protein X," a critical kinase in a cancer-related signaling pathway.

The molecular target in this context is the mutant Protein X (M190S) itself.

The **M190S** mutation could, for example:

- Induce a conformational change: The substitution of the larger, hydrophobic methionine with the smaller, polar serine could alter the protein's three-dimensional structure. This might affect the ATP-binding pocket, the substrate-binding site, or allosteric regulatory sites.
- Alter enzymatic activity: The mutation could lead to constitutive activation of the kinase, making it independent of upstream signaling. Conversely, it could also lead to a loss of function, which might be pathogenic in the case of a tumor suppressor.
- Mediate drug resistance: If the wild-type Protein X is the target of an existing inhibitor, the M190S mutation could prevent the drug from binding effectively, leading to acquired resistance.

Quantitative Data on Inhibitor Interactions with Wild-Type vs. M190S Mutant Protein X

A crucial aspect of characterizing a mutation's impact is to quantify its effect on the binding of inhibitors. This is typically done using various biochemical and biophysical assays. The data is best presented in a tabular format for clear comparison.



Inhibitor	Target Protein	IC50 (nM)	Ki (nM)	Binding Affinity (KD) (nM)
Inhibitor A	Wild-Type Protein X	10	5	8
M190S Mutant Protein X	1500	800	1200	
Inhibitor B	Wild-Type Protein X	50	25	40
M190S Mutant Protein X	25	12	20	

- IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
- Ki (Inhibition constant): An indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
- KD (Dissociation constant): A measure of the binding affinity between the inhibitor and the protein. A lower KD indicates a stronger interaction.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to characterize a mutant protein target.

Site-Directed Mutagenesis

Objective: To introduce the **M190S** mutation into the gene encoding Protein X.

Method:

• A plasmid vector containing the wild-type cDNA of Protein X is used as a template.



- Complementary oligonucleotide primers containing the desired M190S mutation (a codon change from ATG for Methionine to TCG for Serine) are designed.
- Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
- The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (as the template plasmid was isolated from a methylation-proficient E. coli strain).
- The newly synthesized, mutated plasmid is transformed into competent E. coli for amplification.
- The presence of the desired **M190S** mutation is confirmed by DNA sequencing.

Recombinant Protein Expression and Purification

Objective: To produce pure wild-type and M190S mutant Protein X for in vitro assays.

Method:

- The plasmids containing the wild-type and **M190S** mutant Protein X cDNA, often with an affinity tag (e.g., His-tag, GST-tag), are transformed into an appropriate expression system (e.g., E. coli, insect cells, or mammalian cells).
- Protein expression is induced under optimal conditions (e.g., temperature, inducer concentration).
- Cells are harvested and lysed to release the cellular contents.
- The target protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).
- Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.
- The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).



In Vitro Kinase Assay

Objective: To measure the enzymatic activity of wild-type and **M190S** mutant Protein X and the inhibitory effect of compounds.

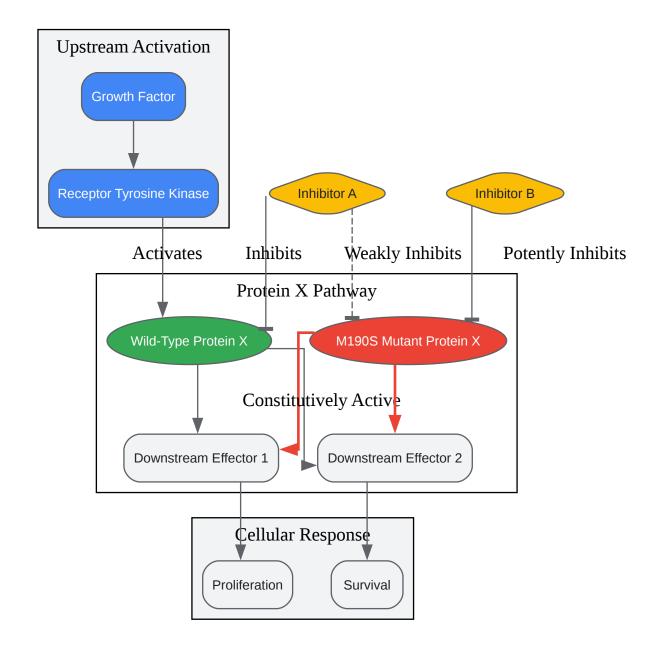
Method:

- The kinase reaction is set up in a multi-well plate. Each well contains the purified kinase (wild-type or **M190S** mutant), a specific substrate peptide, and ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescence-based readout).
- For inhibitor testing, varying concentrations of the inhibitor are pre-incubated with the kinase before the addition of ATP to start the reaction.
- The reaction is allowed to proceed for a defined period at an optimal temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. For
 radioactive assays, this may involve capturing the phosphorylated substrate on a filter and
 measuring radioactivity. For non-radioactive assays, this could involve measuring a change
 in fluorescence or luminescence.
- The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the signaling context of the mutant protein and the experimental approaches used to study it is crucial for a comprehensive understanding.

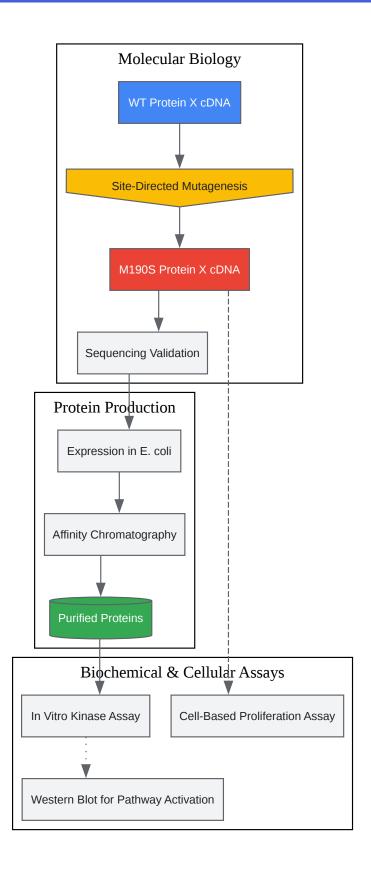




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Caption: Hypothetical signaling pathway of Protein X and the impact of the M190S mutation.





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Caption: Workflow for characterizing the M190S mutation in Protein X.



Conclusion

While the specific molecular target context for an "M190S" entity remains unidentified, the principles for its characterization are well-established. An M190S notation describes a protein mutation, and a comprehensive understanding requires identifying the affected protein and elucidating the mutation's impact on its structure, function, and interaction with inhibitors. The provided framework, illustrated with a hypothetical example, outlines the necessary quantitative data, experimental protocols, and pathway analyses that form the foundation of a technical guide for researchers in drug discovery and development. Should the specific protein context for the M190S mutation be provided, a detailed and targeted guide can be generated.

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